4-(2-Aminobutyl)phenol
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Overview
Description
4-(2-Aminobutyl)phenol is an organic compound characterized by a phenol group attached to a butyl chain with an amino group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Aminobutyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an appropriate amine. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of a precursor compound. This method is favored for its efficiency and scalability, allowing for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminobutyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Sodium dichromate, potassium permanganate, and Fremy’s salt are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as bromine and nitric acid are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated derivatives of this compound.
Scientific Research Applications
4-(2-Aminobutyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Aminobutyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the amino group can participate in nucleophilic reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
4-(2-Aminobutyl)phenol can be compared to other phenolic compounds such as:
Phenol: Lacks the butyl and amino groups, making it less versatile in certain applications.
4-Hexylresorcinol: Contains a longer alkyl chain, providing different antimicrobial properties.
Eugenol: Contains an allyl group, offering distinct biological activities.
The uniqueness of this compound lies in its combination of the phenol group with a butyl chain and an amino group, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-(2-aminobutyl)phenol |
InChI |
InChI=1S/C10H15NO/c1-2-9(11)7-8-3-5-10(12)6-4-8/h3-6,9,12H,2,7,11H2,1H3 |
InChI Key |
NKUCUOOCWCAUTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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